5-chloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide
Description
This compound features a thiazolo[3,2-a]pyrimidinone core fused with a phenyl ring at position 3 and a 5-chlorothiophene-2-sulfonamide group at the N-position (Figure 1). The 7-methyl substituent on the thiazolo-pyrimidine core enhances steric stability, while the chloro and sulfonamide groups on the thiophene moiety influence solubility and target binding .
Properties
IUPAC Name |
5-chloro-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S3/c1-10-7-15(22)21-13(9-25-17(21)19-10)11-3-2-4-12(8-11)20-27(23,24)16-6-5-14(18)26-16/h2-9,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHOIRJKYRUGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under specific conditions. The reaction is often carried out in isopropyl alcohol at controlled temperatures, sometimes using ultrasonic activation to enhance the reaction efficiency.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic route for higher yields and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, showing potential for antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to determine its efficacy as a therapeutic agent, particularly in the treatment of thrombotic disorders.
Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
Thiazolo[3,2-a]pyrimidinone vs. Thiazolidinone
- Target Compound: The thiazolo[3,2-a]pyrimidinone core (C₅H₃N₂OS) provides rigidity and planar geometry, favoring π-π stacking interactions in biological targets .
- However, the trifluoromethyl group in this analog enhances electron-withdrawing effects, improving metabolic stability .
Pyridazinone Derivatives
- Compound: The pyridazinone core (C₄H₄N₂O) introduces a six-membered dihydropyridazine ring, which may increase ring strain compared to the fused bicyclic system of the target compound. This strain could reduce stability but enhance reactivity in certain synthetic pathways .
Substituent Effects
Biological Activity
5-chloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.
Synthesis
The synthesis of the compound involves multiple steps, including the formation of thiazolo-pyrimidine derivatives. The starting materials typically include 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin and various phenyl sulfonamides. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Anticancer Activity
Recent studies have shown that compounds with thiazole and pyrimidine moieties exhibit significant anticancer properties. For instance, derivatives similar to 5-chloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | < 10 | |
| Compound B | U251 (human glioblastoma) | < 20 | |
| Compound C | HT29 (human colon cancer) | 15 |
These compounds often act through the inhibition of specific pathways associated with cell proliferation and survival.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies indicate that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
The biological activity of 5-chloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways in cancer cells.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways, leading to programmed cell death in malignant cells.
- Antioxidant Properties : Some thiazole derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.
Case Studies
Several case studies highlight the efficacy of thiazole-based compounds in clinical settings:
- Study on Anticancer Efficacy : A clinical trial involving a thiazole derivative showed a significant reduction in tumor size among participants with advanced-stage cancers after treatment for six months.
- Antimicrobial Testing : In vitro testing revealed that a related compound effectively reduced bacterial load in infected animal models, supporting its potential for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
